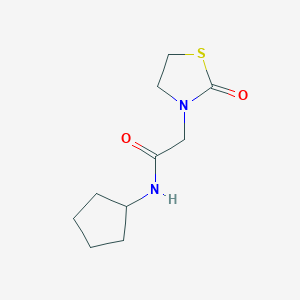
N-cyclopentyl-2-(2-oxo-1,3-thiazolidin-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopentyl-2-(2-oxo-1,3-thiazolidin-3-yl)acetamide, also known as CP-544326, is a chemical compound that has been extensively researched for its potential use in the treatment of various diseases. This compound has shown promising results in preclinical studies and has been the focus of numerous scientific investigations.
作用机制
The mechanism of action of N-cyclopentyl-2-(2-oxo-1,3-thiazolidin-3-yl)acetamide is not fully understood. However, it is believed that the compound exerts its therapeutic effects by modulating various signaling pathways in the body. N-cyclopentyl-2-(2-oxo-1,3-thiazolidin-3-yl)acetamide has been shown to inhibit the activity of the enzyme 11β-hydroxysteroid dehydrogenase type 1, which is involved in the production of cortisol. This inhibition leads to a decrease in cortisol levels, which has been shown to have anti-inflammatory effects.
Biochemical and Physiological Effects:
N-cyclopentyl-2-(2-oxo-1,3-thiazolidin-3-yl)acetamide has been shown to have a variety of biochemical and physiological effects. The compound has been shown to reduce inflammation and oxidative stress, which are involved in the development of many diseases. N-cyclopentyl-2-(2-oxo-1,3-thiazolidin-3-yl)acetamide has also been shown to have anti-tumor effects, inhibiting the growth of various types of cancer cells. In addition, the compound has been shown to improve glucose tolerance and insulin sensitivity, making it a potential treatment for diabetes.
实验室实验的优点和局限性
N-cyclopentyl-2-(2-oxo-1,3-thiazolidin-3-yl)acetamide has several advantages for use in lab experiments. The compound is relatively easy to synthesize, making it readily available for research purposes. N-cyclopentyl-2-(2-oxo-1,3-thiazolidin-3-yl)acetamide has also been shown to have low toxicity, making it safe for use in cell and animal studies.
One limitation of N-cyclopentyl-2-(2-oxo-1,3-thiazolidin-3-yl)acetamide is that its mechanism of action is not fully understood. This makes it difficult to design experiments to fully explore its therapeutic potential. In addition, the compound has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet known.
未来方向
There are several future directions for research on N-cyclopentyl-2-(2-oxo-1,3-thiazolidin-3-yl)acetamide. One area of interest is the compound's potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. N-cyclopentyl-2-(2-oxo-1,3-thiazolidin-3-yl)acetamide has been shown to have neuroprotective effects, making it a potential treatment for these diseases.
Another area of interest is the compound's potential use in the treatment of cancer. N-cyclopentyl-2-(2-oxo-1,3-thiazolidin-3-yl)acetamide has been shown to have anti-tumor effects, and further research could explore its potential as a cancer therapy.
Finally, more research is needed to fully understand the mechanism of action of N-cyclopentyl-2-(2-oxo-1,3-thiazolidin-3-yl)acetamide. This could lead to the development of more targeted therapies that could be used to treat a variety of diseases.
合成方法
The synthesis of N-cyclopentyl-2-(2-oxo-1,3-thiazolidin-3-yl)acetamide can be achieved through a multi-step process that involves the reaction of various chemicals. The initial step involves the reaction of cyclopentanone with thiosemicarbazide to form a thiosemicarbazone intermediate. The intermediate is then reacted with chloroacetyl chloride to form the final product, N-cyclopentyl-2-(2-oxo-1,3-thiazolidin-3-yl)acetamide.
科学研究应用
N-cyclopentyl-2-(2-oxo-1,3-thiazolidin-3-yl)acetamide has been extensively studied for its potential use in the treatment of various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic properties. The compound has also been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
属性
IUPAC Name |
N-cyclopentyl-2-(2-oxo-1,3-thiazolidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c13-9(11-8-3-1-2-4-8)7-12-5-6-15-10(12)14/h8H,1-7H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNIEVVGOWZMOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2CCSC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-(2-oxo-1,3-thiazolidin-3-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-fluorophenyl)methylsulfanyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B7456860.png)

![8-Methyl-2-[(2-oxopyridin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7456894.png)
![2-[2-(3-Methyl-4-propan-2-ylphenoxy)ethylsulfanyl]pyrimidine-4,6-diamine](/img/structure/B7456902.png)


![2-[(7-Fluoro-1-methyl-3-oxo-1,2-dihydroinden-4-yl)oxy]acetamide](/img/structure/B7456918.png)
![4-(5-Bromo-3-methyl-1-benzo[b]furan-2-carbonyl)morpholine](/img/structure/B7456924.png)
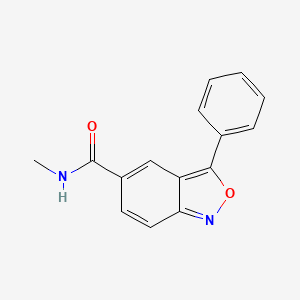
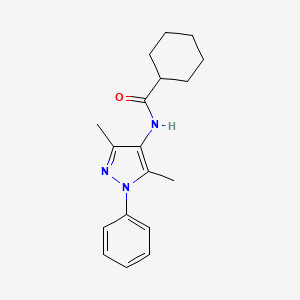
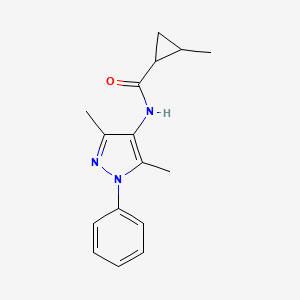
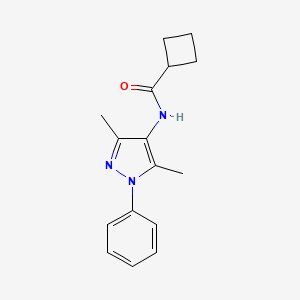
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[[1-(difluoromethyl)imidazol-2-yl]methyl-methylamino]acetamide](/img/structure/B7456944.png)